molecular formula C9H9N3O B2677884 2-(furan-3-yl)-N-methylpyrimidin-4-amine CAS No. 1342977-15-4

2-(furan-3-yl)-N-methylpyrimidin-4-amine

Cat. No.: B2677884
CAS No.: 1342977-15-4
M. Wt: 175.191
InChI Key: NLGSZQZRPGDTJR-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-N-methylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylamine group at position 4 and a furan-3-yl moiety at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The furan substituent introduces aromatic and electron-rich characteristics, which may enhance binding affinity or modulate solubility.

Properties

IUPAC Name

2-(furan-3-yl)-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-8-2-4-11-9(12-8)7-3-5-13-6-7/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGSZQZRPGDTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-N-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated pyrimidine with a furan boronic acid in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the amine group on the pyrimidine ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 2-(furan-3-yl)-N-methylpyrimidin-4-amine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Furan-3-yl)-N-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-N-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrimidine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(furan-3-yl)-N-methylpyrimidin-4-amine with related pyrimidine derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
2-(Furan-3-yl)-N-methylpyrimidin-4-amine Pyrimidine -NHCH₃ at C4; furan-3-yl at C2 C₉H₁₀N₃O 176.20 Not explicitly reported; inferred from analogs
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Pyrimidine -Cl at C6; -CH₃ at C2; furan-2-ylmethyl at C4 C₁₀H₁₀ClN₃O 223.66 Synthetic intermediate; antimicrobial potential inferred
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine -Ph at C2; -CH₃ at C6; fluorophenyl and methoxyphenyl groups at C4 and C5 C₂₆H₂₄FN₃O 429.50 Antibacterial/antifungal activity demonstrated
iCARM1 (CARM1 inhibitor) Pyrimidine-Piperazine Furan-3-yl at C5; p-tolyl at C4; piperazine-ethylamine at C2 C₂₅H₂₈N₆O 428.53 Potent CARM1 inhibition; suppresses breast cancer in vitro/vivo
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-Pyrimidine Pyrazole fused to pyrimidine; furan-2-ylmethyl at C4 C₁₇H₁₆N₅O 306.34 Structural novelty; biological activity not reported

Key Observations

Substituent Position and Bioactivity: The position of the furan substituent significantly impacts biological activity. For example, iCARM1 (furan-3-yl at C5) exhibits potent CARM1 inhibition, likely due to enhanced π-π stacking with the enzyme’s active site . The addition of electron-withdrawing groups (e.g., -Cl in 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine) increases molecular polarity, which could improve solubility but reduce membrane permeability .

However, synthetic complexity may limit scalability compared to simpler pyrimidines.

Biological Activity Trends: Compounds with extended aromatic systems (e.g., N-(2-fluorophenyl)-...pyrimidin-4-amine ) show pronounced antimicrobial activity, likely due to intercalation with microbial DNA or disruption of enzyme function. iCARM1’s efficacy in breast cancer models highlights the importance of combining pyrimidine scaffolds with secondary pharmacophores (e.g., piperazine) for multitarget inhibition .

Biological Activity

2-(Furan-3-yl)-N-methylpyrimidin-4-amine is a heterocyclic compound characterized by the presence of a furan ring and a pyrimidine moiety. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 2-(furan-3-yl)-N-methylpyrimidin-4-amine includes:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Pyrimidine Moiety : A six-membered ring containing nitrogen atoms.

This combination enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with both furan and pyrimidine rings exhibit significant antimicrobial properties. Studies have shown that 2-(furan-3-yl)-N-methylpyrimidin-4-amine demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as some fungi.

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, such as human colon adenocarcinoma (HT29) and lung cancer (A549) cells. The IC50 values for these cell lines were reported at concentrations comparable to established chemotherapeutics . The mechanism involves the modulation of specific molecular targets, leading to apoptosis in cancer cells.

The biological activity of 2-(furan-3-yl)-N-methylpyrimidin-4-amine is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound may reduce ROS production, contributing to its neuroprotective effects .

Case Studies

Several studies have highlighted the biological potential of 2-(furan-3-yl)-N-methylpyrimidin-4-amine:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating potent antibacterial activity.
  • Cytotoxicity in Cancer Cells : Research found that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability in HT29 cells, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(furan-3-yl)-N-methylpyrimidin-4-amine, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-(Furan-3-yl)-2-methylpyrimidin-4-amineFuran ring at 6-positionContains a methyl group at the 2-position
N-(4-Methylpyridin-2-yl)furan-3-carboxamideFuran attached to a carboxamideDifferent functional group leading to varied reactivity
5-(Furan-3-yl)-2-thiophenecarboxamideFuran linked to thiopheneIncorporates sulfur into the structure

This table illustrates how 2-(furan-3-yl)-N-methylpyrimidin-4-amine stands out due to its specific substitution pattern and potential biological activities.

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